molecular formula C8H8BrFN2S B12987057 4-Bromo-5-fluoro-2-methylphenylthiourea CAS No. 1263377-83-8

4-Bromo-5-fluoro-2-methylphenylthiourea

Cat. No.: B12987057
CAS No.: 1263377-83-8
M. Wt: 263.13 g/mol
InChI Key: FDKNOWNUSBPGNQ-UHFFFAOYSA-N
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Description

1-(4-Bromo-5-fluoro-2-methylphenyl)thiourea is an organosulfur compound that belongs to the class of thioureas Thioureas are characterized by the presence of a sulfur atom double-bonded to a carbon atom, which is also bonded to two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Bromo-5-fluoro-2-methylphenyl)thiourea can be synthesized through the reaction of 4-bromo-5-fluoro-2-methylaniline with thiocyanate in the presence of a suitable catalyst. The reaction typically occurs in an aqueous medium, and the product is isolated through filtration and recrystallization .

Industrial Production Methods: Industrial production of thiourea derivatives often involves the reaction of primary amines with carbon disulfide in the presence of a base. This method is efficient and allows for the production of various substituted thioureas .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromo-5-fluoro-2-methylphenyl)thiourea undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(4-Bromo-5-fluoro-2-methylphenyl)thiourea has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Bromo-5-fluoro-2-methylphenyl)thiourea involves its interaction with thiol groups in proteins and enzymes. The compound can form covalent bonds with cysteine residues, leading to the inhibition of enzyme activity. This mechanism is particularly relevant in its potential anticancer and antimicrobial applications, where it can disrupt essential cellular processes .

Comparison with Similar Compounds

    1-Phenyl-2-thiourea: Similar in structure but lacks the bromine and fluorine substituents.

    1-(4-Chloro-5-fluoro-2-methylphenyl)thiourea: Similar but with a chlorine atom instead of bromine.

    1-(4-Bromo-2-methylphenyl)thiourea: Similar but lacks the fluorine substituent.

Uniqueness: 1-(4-Bromo-5-fluoro-2-methylphenyl)thiourea is unique due to the presence of both bromine and fluorine atoms on the aromatic ring. These substituents can significantly influence the compound’s reactivity and biological activity, making it a valuable compound for various applications .

Properties

CAS No.

1263377-83-8

Molecular Formula

C8H8BrFN2S

Molecular Weight

263.13 g/mol

IUPAC Name

(4-bromo-5-fluoro-2-methylphenyl)thiourea

InChI

InChI=1S/C8H8BrFN2S/c1-4-2-5(9)6(10)3-7(4)12-8(11)13/h2-3H,1H3,(H3,11,12,13)

InChI Key

FDKNOWNUSBPGNQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1NC(=S)N)F)Br

Origin of Product

United States

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